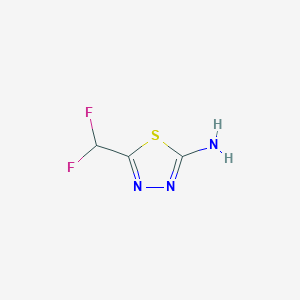

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMELMIAOKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618426 | |

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25306-15-4 | |

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the prevailing synthetic methodologies, focusing on the acid-catalyzed cyclization of thiosemicarbazide with difluoroacetic acid and its derivatives. It offers an in-depth analysis of reaction mechanisms, optimization of experimental parameters, and robust protocols for synthesis and purification. Furthermore, this guide includes detailed sections on the structural elucidation and purity assessment of the final product, underpinned by spectroscopic data. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of Fluorinated 2-Amino-1,3,4-Thiadiazoles

The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The difluoromethyl group (CHF2), in particular, serves as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and thereby modulating drug-receptor interactions.

Consequently, this compound emerges as a valuable building block in the design of novel therapeutic agents.[3] Its synthesis is a critical step for researchers aiming to explore the pharmacological potential of this unique molecular architecture. This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and practical laboratory experience.

Synthetic Pathways: From Starting Materials to the Final Product

The most direct and widely employed route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[4][5] In the case of this compound, this involves the reaction of thiosemicarbazide with difluoroacetic acid or a suitable derivative thereof. The core of this transformation is an acid-catalyzed intramolecular cyclization and dehydration.

The Core Reaction: Thiosemicarbazide and Difluoroacetic Acid

The fundamental transformation involves the condensation of thiosemicarbazide and difluoroacetic acid. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclization and dehydration to yield the desired 1,3,4-thiadiazole ring.[4] The choice of a strong dehydrating agent is crucial for driving the reaction to completion.

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Mechanistic Insights

The reaction mechanism can be delineated into two principal stages:

-

Acylation of Thiosemicarbazide: The initial step involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of difluoroacetic acid. This is typically facilitated by an acid catalyst that protonates the carbonyl oxygen, enhancing its electrophilicity. This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the N-acylthiosemicarbazide.

-

Intramolecular Cyclization and Dehydration: The sulfur atom of the N-acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This results in the formation of a five-membered heterocyclic intermediate. Subsequent dehydration, driven by the strong acidic and dehydrating conditions, leads to the formation of the aromatic 1,3,4-thiadiazole ring.[4]

Caption: Simplified reaction mechanism workflow.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory.

Method 1: Phosphorus Oxychloride as the Dehydrating Agent

This method is adapted from the synthesis of the analogous 5-trifluoromethyl-1,3,4-thiadiazole and is expected to provide good yields.

Materials and Equipment:

-

Thiosemicarbazide

-

Difluoroacetic acid

-

Phosphorus oxychloride (POCl₃)

-

Dioxane (anhydrous)

-

Sodium hydroxide (50% aqueous solution)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add thiosemicarbazide (1.0 eq) and anhydrous dioxane.

-

Addition of Reactants: To this stirring suspension, add difluoroacetic acid (1.0 eq).

-

Controlled Addition of POCl₃: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.0 - 1.2 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-102 °C). Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide to a pH of 8-9. This step should be performed in an ice bath as it is highly exothermic.

-

Isolation of the Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold water and then dry it in a vacuum oven at 50-60 °C.

Method 2: Polyphosphoric Acid (PPA) as the Dehydrating Agent

Polyphosphoric acid is another effective dehydrating agent for this transformation and can sometimes offer milder reaction conditions.[1]

Materials and Equipment:

-

Thiosemicarbazide

-

Difluoroacetic acid

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, add polyphosphoric acid.

-

Addition of Reactants: To the PPA, add thiosemicarbazide (1.0 eq) and difluoroacetic acid (1.0 eq) with stirring.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water and dry it under vacuum.

| Parameter | Method 1 (POCl₃) | Method 2 (PPA) |

| Dehydrating Agent | Phosphorus oxychloride | Polyphosphoric acid |

| Solvent | Dioxane | None (PPA acts as solvent) |

| Temperature | Reflux (~101 °C) | 80-90 °C |

| Reaction Time | 3-4 hours | 2-3 hours |

| Work-up | Quenching on ice, neutralization | Quenching on ice, neutralization |

| Typical Yield | Good to excellent | Moderate to good |

Table 1: Comparison of Synthetic Protocols

Purification and Characterization

Purification

The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for recrystallization of 2-amino-1,3,4-thiadiazole derivatives is a mixture of N,N-dimethylformamide (DMF) and water or ethanol and water.[6]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot DMF or ethanol.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Common impurities can include unreacted starting materials and isomeric 1,2,4-triazole derivatives.[7] The purity of the final product should be assessed using techniques such as TLC, melting point determination, and HPLC.

Structural Elucidation and Purity Assessment

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a triplet for the carbon of the CHF₂ group. The two carbons of the thiadiazole ring will also be visible.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₃H₃F₂N₃S, MW: 151.14).[8][9]

Conclusion

The synthesis of this compound is a straightforward yet crucial process for accessing a valuable building block in drug discovery. The acid-catalyzed cyclization of thiosemicarbazide and difluoroacetic acid, utilizing dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, provides reliable and efficient routes to this target molecule. This guide has provided a detailed, step-by-step methodology, mechanistic insights, and protocols for purification and characterization, equipping researchers with the necessary knowledge to confidently synthesize and utilize this important compound in their scientific endeavors. The principles and techniques described herein are foundational for the exploration of novel fluorinated heterocycles with potential therapeutic applications.

References

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]

- 9. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]

An In-Depth Technical Guide to 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25306-15-4): A Scaffold of Emerging Therapeutic Interest

This guide provides a comprehensive technical overview of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound distinguished by the presence of a difluoromethyl group—a feature of increasing significance in medicinal chemistry.[1][2] We will delve into its chemical attributes, plausible synthetic routes, and explore its potential as a pharmacologically active agent, drawing upon the rich chemistry of the 1,3,4-thiadiazole core and the unique properties imparted by difluoromethylation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this and related molecular scaffolds.

The Strategic Importance of the 1,3,4-Thiadiazole Scaffold and Difluoromethyl Moiety

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] This five-membered heterocyclic system is metabolically stable and serves as a versatile template for the design of novel therapeutic agents.

The introduction of a difluoromethyl (-CHF₂) group to this scaffold is a strategic decision rooted in modern drug design principles. The -CHF₂ group is a bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This strategic fluorination can significantly enhance the potency and pharmacokinetic profile of a drug candidate.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 25306-15-4 | [4] |

| Molecular Formula | C₃H₃F₂N₃S | [4] |

| Molecular Weight | 151.14 g/mol | [4] |

| Appearance | Typically a solid | N/A |

| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol | N/A |

The planar 1,3,4-thiadiazole ring, combined with the tetrahedral geometry of the difluoromethyl group, results in a molecule with distinct spatial and electronic features that govern its interaction with biological targets. Theoretical studies on the analogous 2-amino-5-trifluoromethyl-1,3,4-thiadiazole suggest a planar thiadiazole ring and the existence of an amine tautomer in the solid state.[5]

Synthesis of this compound: A Methodological Approach

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common and effective approach involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.

Proposed Synthetic Protocol

This protocol outlines a plausible and efficient method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of difluoroacetic acid and thiosemicarbazide.

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene or dioxane. Cautiously add a dehydrating agent/catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in a dropwise manner. The use of POCl₃ is a well-established method for this type of cyclization.[6]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for several hours (2-6 hours, reaction progress can be monitored by TLC). The reaction involves the initial formation of an acylthiosemicarbazide intermediate, followed by intramolecular cyclization and dehydration to form the thiadiazole ring.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Self-Validating System: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the presence and structure of the difluoromethyl group and the aromatic protons.

-

¹³C NMR: To identify the carbon atoms of the thiadiazole ring and the difluoromethyl group.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[4]

-

FT-IR Spectroscopy: To identify characteristic functional groups such as N-H (amine) and C-F stretches.

Potential Biological Activities and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is associated with a wide array of biological activities. The incorporation of the difluoromethyl group is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity.[2] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Inhibition of IMP Dehydrogenase

A plausible mechanism of action for this compound is the inhibition of inosine monophosphate dehydrogenase (IMPDH). The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to a mononucleotide derivative that potently inhibits IMPDH.[1] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, thereby arresting cell proliferation.

Caption: Proposed mechanism of anticancer activity via IMPDH inhibition.

Enzyme Inhibition: A Lesson from the Oxadiazole Analog

The difluoromethyl group is a key feature in the design of mechanism-based enzyme inhibitors. A compelling example is the analogous difluoromethyl-1,3,4-oxadiazole scaffold, which has been shown to be a selective and essentially irreversible inhibitor of histone deacetylase 6 (HDAC6).[7] The proposed mechanism involves the enzyme-catalyzed ring-opening of the oxadiazole, leading to a tightly bound acylhydrazide intermediate that inactivates the enzyme.[7] It is conceivable that this compound could act on specific enzymes through a similar mechanism, making it an attractive candidate for screening against various enzyme targets.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore in the development of antimicrobial agents.[8] Derivatives have shown activity against a range of bacteria and fungi.[8] The presence of fluorine atoms in the difluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects.

Future Directions and Research Opportunities

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on several key areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis protocol.

-

Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and a diverse range of enzyme targets to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to explore the impact of substitutions on the amine group and the thiadiazole ring on biological activity.

-

Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying any observed biological activity, including enzyme kinetics and structural biology studies.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of a privileged heterocyclic scaffold and a functionally important chemical motif. While specific biological data for this compound is still emerging, the wealth of information on related structures provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the anticipated favorable pharmacological properties make it a compelling candidate for further exploration in drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Introduction: Unveiling a Molecule of Medicinal Promise

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely recognized strategy for enhancing the pharmacological profiles of therapeutic candidates.[1] The difluoromethyl group (-CF₂H), in particular, has garnered significant attention for its unique ability to serve as a bioisostere for hydroxyl, thiol, and amine functionalities, while also improving metabolic stability and membrane permeability.[2][3] When appended to a privileged heterocyclic scaffold like the 1,3,4-thiadiazole ring, known for its broad spectrum of biological activities, the resulting molecule, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, represents a compound of considerable interest for researchers in medicinal chemistry.[4][5]

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, the following sections are designed to move beyond mere data reporting, offering insights into the causality behind experimental choices and the logic of spectral interpretation. This document will serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

The Strategic Importance of Spectroscopic Analysis

A thorough spectroscopic analysis is the cornerstone of chemical research, providing unambiguous confirmation of molecular structure and purity. For a novel compound like this compound, a multi-technique approach is essential. Each spectroscopic method offers a unique window into the molecule's architecture, and when combined, they provide a holistic and validated structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of deuterated solvent is a critical first step. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar compounds and its capacity to facilitate the observation of exchangeable protons, such as those on the amine group. The acquisition of both ¹H and ¹³C NMR spectra is fundamental. Furthermore, two-dimensional NMR experiments like HSQC and HMBC can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

Predicted Spectral Data and Interpretation

The structural features of this compound will give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Amine Protons | ~7.3 | Broad Singlet | 2H | -NH₂ |

| Difluoromethyl Proton | ~6.8 - 7.2 | Triplet | 1H | -CH F₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Thiadiazole Carbon 1 | ~165 | C-NH₂ |

| Thiadiazole Carbon 2 | ~155 | C-CHF₂ |

| Difluoromethyl Carbon | ~110 (triplet due to C-F coupling) | -C HF₂ |

-

¹H NMR Interpretation: The amine protons are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. The proton of the difluoromethyl group will be split into a triplet by the two adjacent fluorine atoms.

-

¹³C NMR Interpretation: The two carbons of the thiadiazole ring will appear in the downfield region, characteristic of carbons in heteroaromatic systems.[8][9] The carbon of the difluoromethyl group will be observed as a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Power of Vibrational Analysis

For this compound, IR spectroscopy will be particularly useful for confirming the presence of the amine (N-H) and the difluoromethyl (C-F) groups, as well as the characteristic vibrations of the thiadiazole ring.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Predicted Spectral Data and Interpretation

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (amine) |

| ~3100 | Weak-Medium | C-H stretching (on CHF₂) |

| ~1620 | Medium | C=N stretching (thiadiazole ring) |

| ~1550 | Medium | N-H bending (amine) |

| 1200-1000 | Strong | C-F stretching (difluoromethyl) |

| ~830 | Medium | C-S-C stretching (thiadiazole ring) |

The presence of strong absorption bands in the 1200-1000 cm⁻¹ region will be a key indicator of the C-F bonds in the difluoromethyl group.[10] The N-H stretching vibrations of the primary amine will be visible in the 3400-3200 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

Electron Ionization (EI) is a suitable technique for relatively small and volatile organic molecules and often provides a rich fragmentation pattern that can be used for structural elucidation.[11] For a more definitive molecular weight determination with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) would be preferable.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.[11]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Spectral Data and Interpretation

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₃H₃F₂N₃S), which is approximately 151.01 g/mol .

-

Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of small, stable molecules or radicals. For instance, the loss of the difluoromethyl radical (•CHF₂) or cleavage of the thiadiazole ring could lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds, it is useful for characterizing the conjugated π-electron systems.

Expertise & Experience: Understanding Electronic Excitations

The 1,3,4-thiadiazole ring contains a conjugated system of double bonds, which will give rise to characteristic π→π* transitions in the UV region. The position of the maximum absorption (λmax) is sensitive to the substituents on the ring.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.[7]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a range of wavelengths, typically from 200 to 400 nm.

-

Predicted Spectral Data and Interpretation

Based on data for similar 1,3,4-thiadiazole derivatives, a maximum absorption (λmax) is expected in the range of 240-280 nm, corresponding to a π→π* electronic transition within the heteroaromatic ring.[8][9] The exact position and intensity of the absorption will be influenced by the electronic effects of the amino and difluoromethyl substituents.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound. The following workflow diagram illustrates the logical progression of experiments.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. growingscience.com [growingscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine. As a molecule incorporating a heterocyclic core, a primary amine, and a difluoromethyl group, its spectral features offer a valuable case study in structural elucidation. This document moves beyond simple data reporting to explain the underlying principles and experimental logic required for confident spectral assignment, ensuring a self-validating and trustworthy interpretation.

Introduction: The Structural Significance of this compound

This compound (C₃H₃F₂N₃S) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The 1,3,4-thiadiazole ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial and anticancer compounds.[3][4][5] The incorporation of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Understanding the precise chemical structure through spectroscopic methods like NMR is a critical first step in its application.

The ¹H NMR spectrum of this molecule is deceptively simple, containing only two distinct proton environments. However, these signals—one from the amine (-NH₂) group and one from the difluoromethyl (-CHF₂) moiety—exhibit unique and highly characteristic features that are foundational to its identification.

Predicted ¹H NMR Spectral Features

The molecular structure reveals two types of protons that will give rise to signals in the ¹H NMR spectrum: the two protons of the primary amine and the single proton of the difluoromethyl group.

-

Amine Protons (NH₂): These protons are attached to a nitrogen atom, making them labile or "exchangeable."

-

Difluoromethyl Proton (CHF₂): This proton is attached to a carbon atom that is also bonded to two fluorine atoms and the C5 position of the thiadiazole ring.

Based on fundamental NMR principles, we can predict the key characteristics of each signal.

The signal for the two amine protons is defined by several key characteristics:

-

Chemical Shift (δ): The chemical shift of N-H protons is highly variable and typically appears in a broad range between δ 0.5 and 5.0 ppm.[6][7] This position is sensitive to experimental conditions such as sample concentration, solvent, temperature, and the extent of hydrogen bonding.[8][9] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal may be shifted further downfield.

-

Multiplicity: Due to rapid chemical exchange with other labile protons (like trace water) or intermolecular exchange between amine groups, any potential spin-spin coupling to neighboring nuclei is typically averaged out.[6] Furthermore, the nitrogen atom (¹⁴N) has a nuclear spin of I=1, which can lead to quadrupolar broadening. The combination of these effects results in the NH₂ signal appearing as a broad singlet .[8]

-

Integration: The area under this peak corresponds to two protons.

-

Validation via D₂O Exchange: The most reliable method for identifying an N-H signal is to perform a D₂O shake. After adding a drop of deuterium oxide (D₂O) to the NMR tube and gently mixing, the labile amine protons (N-H) will exchange with deuterium (N-D). Since deuterium is not observed in ¹H NMR, the NH₂ signal will disappear from the spectrum, providing definitive confirmation of its assignment.[6][8]

The single proton of the difluoromethyl group presents a highly characteristic and informative signal:

-

Chemical Shift (δ): This proton is attached to a carbon atom bonded to two strongly electronegative fluorine atoms and the electron-withdrawing 1,3,4-thiadiazole ring system. This environment causes significant deshielding, shifting the proton signal substantially downfield. Similar structures show protons in -CHF₂ groups appearing in the δ 6.5-7.5 ppm range.[10][11]

-

Multiplicity: The ¹⁹F nucleus has a nuclear spin of I=½, similar to a proton. Therefore, the CHF₂ proton will couple to the two equivalent fluorine atoms. Following the n+1 rule, where n=2, the signal is split into a triplet . This is due to the geminal (two-bond) coupling between the proton and the fluorine atoms (²JHF).

-

Coupling Constant (²JHF): Geminal H-F coupling constants are typically very large, often in the range of 50-60 Hz.[10][11][12] This large coupling value is a hallmark of the CHF₂ group and a key feature for its identification.

-

Integration: The area under this peak corresponds to a single proton.

Summary of Predicted Spectral Data

The expected ¹H NMR data for this compound is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ (Amine) | 0.5 – 5.0 (Variable) | Broad Singlet | N/A | 2H |

| -CHF₂ (Methine) | 6.5 – 7.5 (Downfield) | Triplet | ²JHF ≈ 50 – 60 | 1H |

Experimental Protocol for Spectrum Acquisition

A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. This workflow is designed to ensure data integrity and facilitate unambiguous interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to better resolve exchangeable proton signals.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

NMR Instrument Setup (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set standard acquisition parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 8 to 16 scans for a standard spectrum.

-

-

-

Data Acquisition & Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation to the FID.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm) or using an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integrate the signals and measure coupling constants.

-

-

Confirmatory D₂O Exchange Experiment:

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake gently for 30 seconds to ensure mixing.

-

Re-acquire the ¹H NMR spectrum using the same parameters. Observe the disappearance of the NH₂ signal.

-

Caption: Workflow for ¹H NMR analysis of the target compound.

A Logic-Based Approach to Spectral Interpretation

A self-validating system of interpretation ensures that each signal assignment is cross-checked against other features in the spectrum.

-

Identify Invariant Signals: First, locate the downfield triplet. Its unique multiplicity (triplet), large coupling constant (~50-60 Hz), and integration (1H) are unmistakable fingerprints of the -CHF₂ proton. This serves as the primary anchor for the assignment.

-

Identify Labile Signals: Next, locate the broad signal that integrates to 2H. Based on the molecular structure, this is presumptively assigned to the -NH₂ protons.

-

Cross-Validation: The definitive proof comes from the D₂O exchange experiment. If the broad 2H signal vanishes upon addition of D₂O, its assignment as the amine group is confirmed. This simultaneously validates the assignment of the only other signal—the triplet—as the -CHF₂ proton.

References

- 1. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]

- 2. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral acquisition, data interpretation, and the underlying chemical principles that govern the spectral features of this important heterocyclic compound. The methodologies described herein are structured to ensure scientific integrity and provide a self-validating framework for structural elucidation.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of novel therapeutic agents. The incorporation of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding interactions.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon skeleton, offering detailed information about the chemical environment, hybridization, and connectivity of each carbon atom.[1][2] For this compound, ¹³C NMR is crucial for verifying the integrity of the thiadiazole ring and confirming the successful installation of the critical difluoromethyl substituent.

¹³C NMR Spectral Data: Experimental and Predicted Values

The ¹³C NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique carbon atoms in the molecule. The experimental data, corroborated by Density Functional Theory (DFT) calculations, provide a unique fingerprint of the compound's structure.[3]

The chemical shifts are influenced by the electronic effects of the heteroatoms in the thiadiazole ring and the highly electronegative fluorine atoms of the difluoromethyl group.

| Carbon Atom | Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Key Influencing Factors |

| C2 | Thiadiazole Ring | ~169.5 | Singlet | Deshielded by two adjacent nitrogen atoms and the exocyclic amino group.[4] |

| C5 | Thiadiazole Ring | ~158.0 | Triplet (t) | Deshielded by adjacent nitrogen and sulfur atoms and the attached -CHF₂ group. Exhibits C-F coupling. |

| -CHF₂ | Difluoromethyl | ~112.5 | Triplet (t) | Strongly deshielded by two fluorine atoms. Large one-bond C-F coupling constant (¹JCF).[5] |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.

Experimental Protocol: A Framework for Reliable Data Acquisition

The acquisition of high-quality ¹³C NMR data requires a systematic and validated experimental approach. The following protocol outlines a robust methodology proven in the field.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many 1,3,4-thiadiazole derivatives due to its high solubilizing power.[4]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Spectrometer Setup & Calibration:

-

Instrumentation: Utilize a modern NMR spectrometer with a recommended ¹³C frequency of at least 125 MHz.[4]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Experiment: Select a standard quantitative ¹³C experiment with broadband proton decoupling, such as zgpg30. This removes C-H coupling, simplifying the spectrum.[2]

-

Key Parameters:

-

Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation of all carbon nuclei.

-

Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve an excellent signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Workflow Visualization```dot

Conclusion: A Self-Validating Analytical Approach

The ¹³C NMR analysis of this compound represents a powerful, self-validating methodology for structural confirmation. The combination of characteristic chemical shifts for the thiadiazole ring carbons and the unique triplet signal of the difluoromethyl carbon provides a definitive spectral signature. The downfield shifts confirm the electron-deficient nature of the heterocyclic ring, while the distinct C-F coupling patterns serve as incontrovertible evidence for the presence and position of the difluoromethyl group. This guide provides the necessary framework for researchers to confidently acquire, interpret, and apply this critical data in their drug discovery and development endeavors.

References

The Emerging Therapeutic Potential of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Integration of the 1,3,4-Thiadiazole Scaffold and Difluoromethyl Group in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its bioisosteric relationship with pyrimidine and oxadiazole allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The incorporation of fluorine-containing functional groups into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl (CHF2) group, in particular, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive substituent for modulating the biological activity of parent compounds.

This technical guide provides an in-depth exploration of the biological activity of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, a molecule that synergistically combines the therapeutic potential of the 1,3,4-thiadiazole core with the advantageous properties of the difluoromethyl group. While experimental data on this specific molecule is emerging, this guide will synthesize the available information and extrapolate potential activities and mechanisms based on closely related analogs, providing a solid foundation for researchers and drug development professionals interested in this promising compound.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research into the 1,3,4-thiadiazole class and fluorinated organic compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Potential: A Multi-faceted Approach to Targeting Malignancies

The 2-amino-1,3,4-thiadiazole scaffold is a recurring motif in the design of novel anticancer agents.[2][4] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.[4] Computational studies have identified 5-(difluoromethyl)-1,3,4-thiadiazole-2-amino as a potential anticancer agent, suggesting its promise in this therapeutic area.[5]

Proposed Mechanisms of Action:

-

Enzyme Inhibition: A highly probable mechanism of action is the inhibition of key enzymes involved in cancer progression. A close structural analog, 5-(Difluoromethyl)-1,3,4-oxadiazole, has been identified as a selective and potent mechanism-based inhibitor of Histone Deacetylase 6 (HDAC6).[6] The bioisosteric similarity between the thiadiazole and oxadiazole rings suggests that this compound may also target HDACs. The proposed mechanism involves the enzyme-catalyzed ring opening of the heterocyclic core, leading to irreversible inhibition.[6]

-

Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been developed as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[7] The difluoromethyl group could enhance binding to the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: The 1,3,4-thiadiazole ring system has been shown to induce programmed cell death (apoptosis) in cancer cells through various cellular pathways.[4]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-established in vitro assays should be employed.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[8]

Step-by-Step Methodology:

-

Reactant Mixture: A mixture of the desired carboxylic acid (in this case, a difluoromethyl-containing acid) and thiosemicarbazide is prepared.

-

Cyclization: The mixture is heated, often in the presence of a dehydrating agent or catalyst, to facilitate the cyclization reaction.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.

Diagram of a Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Data Analysis:

The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | Predicted IC50 Range (µM) |

| Human Breast Cancer (MCF-7) | 1 - 50 |

| Human Colon Cancer (HCT116) | 1 - 50 |

| Human Lung Cancer (A549) | 1 - 50 |

| Human Leukemia (K562) | 0.5 - 20 |

Note: The predicted IC50 ranges are hypothetical and based on the activity of other 1,3,4-thiadiazole derivatives. Actual values would need to be determined experimentally.

Antimicrobial Susceptibility Testing

The 2-amino-1,3,4-thiadiazole scaffold is a known pharmacophore in antimicrobial agents.[9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Visual Assessment: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.

| Microorganism | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 - 128 |

| Bacillus subtilis (Gram-positive) | 16 - 128 |

| Escherichia coli (Gram-negative) | 32 - 256 |

| Pseudomonas aeruginosa (Gram-negative) | 64 - 512 |

| Candida albicans (Fungus) | 8 - 64 |

Note: The predicted MIC ranges are hypothetical and based on the activity of other 1,3,4-thiadiazole derivatives. Actual values would need to be determined experimentally.

Enzyme Inhibition Assays

Given the potential for this compound to act as an enzyme inhibitor, specific assays targeting relevant enzymes should be conducted.

HDAC Inhibition Assay:

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme and a fluorogenic substrate are prepared in an assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

Data Analysis:

The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

Diagram of a Proposed HDAC Inhibition Mechanism:

Caption: Proposed mechanism of irreversible HDAC6 inhibition by this compound.

Conclusion and Future Directions

This compound stands as a compound of significant interest for drug discovery and development. The convergence of the biologically active 2-amino-1,3,4-thiadiazole scaffold with the advantageous physicochemical properties of the difluoromethyl group suggests a high potential for potent and selective therapeutic activity, particularly in the realms of oncology and infectious diseases. While further experimental validation is necessary to fully elucidate its biological profile, the foundational knowledge from related analogs provides a strong rationale for its continued investigation. Future research should focus on its synthesis and subsequent in-depth biological evaluation, including comprehensive in vitro and in vivo studies to determine its efficacy, toxicity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising molecule.

References

- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Potential Therapeutic Targets of 1,3,4-Thiadiazole Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a mesoionic character and the presence of a sulfur atom, confer enhanced liposolubility and the ability to cross cellular membranes, facilitating interactions with a diverse array of biological targets.[3][4][5] This inherent drug-likeness, combined with high metabolic stability and the capacity for versatile substitution, has positioned 1,3,4-thiadiazole derivatives at the forefront of drug discovery efforts.[6][7] These compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9] This guide provides a comprehensive exploration of the key therapeutic targets modulated by 1,3,4-thiadiazole compounds, detailing the mechanistic rationale, presenting key preclinical data, and outlining validated experimental protocols to empower researchers in the field.

Anticancer Therapeutic Targets

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel anticancer agents, demonstrating multi-targeted efficacy by interfering with key pathways in cancer progression.[5][10] Its derivatives have been shown to inhibit critical enzymes, modulate signaling cascades, and induce programmed cell death.[11]

Protein Kinase Inhibition

Dysregulation of protein kinase signaling is a hallmark of many cancers.[11] The 1,3,4-thiadiazole scaffold serves as an effective pharmacophore for designing kinase inhibitors, primarily by acting as an ATP-competitive binder that occupies the enzyme's active site.[10][11] The scaffold's ability to form crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket is key to its inhibitory action.[12]

Key Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): This family, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), is pivotal in regulating cell proliferation and angiogenesis.[11] 1,3,4-thiadiazole derivatives effectively suppress tumor growth and blood vessel formation by inhibiting these kinases.[11]

-

Non-Receptor Tyrosine Kinases: The Bcr-Abl kinase, a hallmark of chronic myelogenous leukemia (CML), is a validated target.[3][13] Specific derivatives show potent inhibitory activity against the Abl protein kinase, leading to selective cytotoxicity against Bcr-Abl positive cancer cells.[3]

-

Serine/Threonine Kinases: The BRAF kinase, a component of the MAPK/ERK signaling pathway, is frequently mutated in melanoma and other cancers. Thiadiazole compounds have been developed as potent inhibitors of BRAF.[12]

Caption: EGFR/VEGFR-2 signaling pathway and points of inhibition by 1,3,4-thiadiazole compounds.

Table 1: In Vitro Inhibitory Activity of 1,3,4-Thiadiazole Derivatives Against Protein Kinases

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line Application | Reference |

|---|---|---|---|---|

| 1 | Abl | 7.4 | Chronic Myelogenous Leukemia (K562) | [3][12] |

| 2 | B-Raf | 0.75 | Breast Cancer (MDA-MB-231, MCF-7) | [12] |

| 3 | VEGFR-2 | 0.058 | Breast Cancer (MDA-MB-231, MCF-7) | [12] |

| 4 | EGFR | 0.08 - 4.61 | Various (A549, MCF-7, HepG-2) |[4][12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of test compounds to a kinase active site. It relies on the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a GST-tagged kinase by a competitive inhibitor.

-

Methodology:

-

Reagent Preparation: Prepare a 4X solution of the target kinase (e.g., EGFR, Abl) and a 4X solution of the Alexa Fluor™ tracer in the kinase buffer. Prepare a 4X solution of the terbium-labeled anti-GST antibody.

-

Compound Plating: Serially dilute the 1,3,4-thiadiazole test compounds in DMSO, then dilute into the kinase buffer to create 4X final concentrations. Pipette 2.5 µL of the diluted compounds into a 384-well plate. Include "no inhibitor" controls (DMSO only) and "no kinase" negative controls.

-

Kinase/Tracer Addition: Add 2.5 µL of the 4X kinase solution to all wells except the negative controls. Add 2.5 µL of the 4X tracer solution to all wells.

-

Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Detection: Add 2.5 µL of the 4X terbium-labeled antibody solution to all wells. Incubate for another 30 minutes.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm (terbium) and 665 nm (Alexa Fluor™ 647) following excitation at 340 nm.

-

Analysis: Calculate the emission ratio (665/520). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

-

Causality & Validation: This assay directly measures the compound's ability to bind the kinase active site, a prerequisite for ATP-competitive inhibition. The use of a specific tracer and antibody-based detection ensures high specificity. The Z'-factor should be calculated from controls to validate assay performance (Z' > 0.5 is considered excellent).

Other Oncological Enzyme Targets

1,3,4-thiadiazoles inhibit a range of enzymes crucial for cancer cell survival and proliferation.

-

Carbonic Anhydrases (CAs): Specifically, isoforms CA IX and XII are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. Thiadiazole-based sulfonamides, such as acetazolamide, are well-known CA inhibitors.[8][14]

-

Histone Deacetylases (HDACs): These enzymes are key epigenetic regulators. Their inhibition by thiadiazole derivatives can alter gene expression, leading to cell cycle arrest and apoptosis.[10][11]

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Thiadiazole compounds can interfere with their function, leading to DNA damage and cell death.[10][15]

-

Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a major target in hormone-dependent breast cancer. Certain thiadiazole derivatives show promising aromatase inhibitory activity.[16][17]

Experimental Protocol: MTT Assay for Cellular Cytotoxicity

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in the cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration to determine the IC₅₀ value.

-

-

Causality & Validation: This assay provides a robust measure of a compound's overall cytotoxic or cytostatic effect. It is a foundational experiment that validates the biological activity observed in enzymatic assays at a cellular level. Morphological changes in cells should be observed under a microscope to confirm cytotoxicity.

Antimicrobial Targets

The 1,3,4-thiadiazole scaffold is a prolific source of antimicrobial agents, with derivatives showing potent activity against a wide range of bacteria and fungi.[6][7] These compounds act by disrupting essential biochemical pathways in pathogens.[7][18] The favorable pharmacokinetic properties of these derivatives, such as enhanced lipophilicity, facilitate their penetration of microbial cell membranes.[6]

Mechanism of Action: While specific molecular targets can vary, the general mechanism involves the inhibition of critical microbial enzymes or interference with cellular processes necessary for pathogen survival.[7] For example, some derivatives are known to inhibit enzymes involved in cell wall synthesis or DNA replication.[19][20]

Caption: General workflow for the antimicrobial action of 1,3,4-thiadiazole compounds.

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Bacterial Strain | Type | Compound Series | Activity Description | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Benzimidazole-thiadiazoles | Moderate to good activity | [6] |

| Escherichia coli | Gram-negative | Quinoline-bridged thiophenes | Notable antibacterial activity | [6] |

| Pseudomonas aeruginosa | Gram-negative | Tetranorlabdane-thiadiazoles | Significant activity (MIC 2.5 µg/mL) | [6] |

| Vancomycin-Resistant Enterococci (VRE) | Gram-positive | CA Inhibitor Series | Superior gut decolonization efficacy |[21] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the 1,3,4-thiadiazole compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

-

-

Causality & Validation: This is the gold-standard method for quantifying antimicrobial potency. The inclusion of standardized inoculums and controls (as per CLSI guidelines) ensures reproducibility and accuracy. The results directly inform on the concentration required to inhibit microbial growth.

Neurological and Anti-inflammatory Enzyme Targets

The 1,3,4-thiadiazole scaffold is also prominent in the development of agents targeting enzymes involved in neurological disorders and inflammation.[8]

Monoamine Oxidase (MAO) Inhibition

MAOs are critical enzymes in the metabolism of neurotransmitters (e.g., serotonin, dopamine). Inhibitors of MAO-A and MAO-B are used to treat depression and neurodegenerative diseases like Parkinson's.[22][23] Several 1,3,4-thiadiazole derivatives have been identified as potent and selective MAO inhibitors.[22][24]

Table 3: MAO Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Target Isoform | IC₅₀ (µM) | Inhibition Profile | Reference |

|---|---|---|---|---|

| 6b | hMAO-A | 0.060 | Reversible, Competitive | [22][24] |

| Reference | Moclobemide | 4.664 | Reversible |[22] |

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. H₂O₂ reacts with the Amplex™ Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.

-

Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant MAO-A or MAO-B, Amplex™ Red/HRP, and a substrate (e.g., p-tyramine).

-

Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme solution, phosphate buffer, and the test 1,3,4-thiadiazole compound at various concentrations. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the Amplex™ Red/HRP and substrate solution to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 30 minutes using a plate reader (excitation ~545 nm, emission ~590 nm).

-

Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against the log of inhibitor concentration to determine the IC₅₀.

-

-

Causality & Validation: This is a highly sensitive and continuous assay that directly measures enzyme activity. To determine the mechanism (reversible vs. irreversible), a dialysis experiment can be performed. Pre-incubating the enzyme with an irreversible inhibitor will result in low activity even after dialysis, while activity will be restored for a reversible inhibitor.[24]

Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[25] Many 1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, often with reduced gastrointestinal side effects compared to traditional NSAIDs, suggesting potential COX-2 selectivity.[26][27][28]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is unequivocally a privileged structure in modern drug discovery, demonstrating remarkable versatility and favorable pharmacological properties.[2] Its derivatives have been successfully developed to target a wide range of proteins, including kinases, metabolic enzymes, and microbial targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuro-active agents. The synthetic tractability of the thiadiazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[29]

Future research should focus on developing multi-target agents, particularly in the oncology space, where hitting complementary pathways can overcome resistance. Additionally, exploring novel targets and leveraging the scaffold's unique properties to address challenges like blood-brain barrier penetration for neurodegenerative diseases holds significant promise.[22] The continued application of rational drug design, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of next-generation therapeutics based on the 1,3,4-thiadiazole core.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]